6-Nitro-2-propylisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-2-propylisoindolin-1-one is a chemical compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It is a derivative of isoindoline, characterized by the presence of a nitro group at the 6th position and a propyl group at the 2nd position on the isoindolinone ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 6-Nitro-2-propylisoindolin-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2-propylisoindoline with nitric acid to introduce the nitro group at the 6th position. The reaction conditions typically require a controlled temperature and the use of a suitable solvent to ensure the desired product is obtained in good yield .
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the presence of the nitro group, which can be potentially hazardous .
Chemical Reactions Analysis
6-Nitro-2-propylisoindolin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the propyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Nitro-2-propylisoindolin-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Although not used directly as a drug, it serves as a precursor or intermediate in the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6-Nitro-2-propylisoindolin-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic aromatic substitution also allows it to form covalent bonds with biological macromolecules, potentially altering their function .
Comparison with Similar Compounds
6-Nitro-2-propylisoindolin-1-one can be compared with other isoindoline derivatives, such as:
2-Propylisoindolin-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Amino-2-propylisoindolin-1-one: Formed by the reduction of this compound, it has different chemical properties and reactivity.
6-Nitro-2-methylisoindolin-1-one: Similar structure but with a methyl group instead of a propyl group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
6-nitro-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H12N2O3/c1-2-5-12-7-8-3-4-9(13(15)16)6-10(8)11(12)14/h3-4,6H,2,5,7H2,1H3 |
InChI Key |
MAVFWJKLIZPTRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.